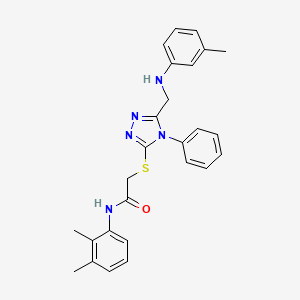
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of multiple functional groups, including triazole, phenyl, and thioacetamide, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be achieved through a multi-step process:
-
Formation of 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole
Starting Materials: m-toluidine, phenylhydrazine, and formic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to 80-90°C for several hours to form the triazole ring.
-
Thioacetamide Derivatization
Starting Materials: 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole and 2,3-dimethylphenyl isothiocyanate.
Reaction Conditions: The triazole intermediate is reacted with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature for several hours to yield the desired thioacetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are carried out under anhydrous conditions at low temperatures.
Products: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are typically carried out in polar solvents at room temperature.
Products: Substitution reactions can lead to the formation of various derivatives with modified biological activity.
科学研究应用
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial and Antifungal Agent: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
-
Biological Studies
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could have implications in the treatment of metabolic disorders.
Receptor Binding: Research has shown that the compound can bind to specific receptors in the body, potentially modulating physiological responses.
-
Industrial Applications
Agricultural Chemicals: The compound may be used as a precursor for the synthesis of agricultural chemicals such as pesticides and herbicides.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to disruption of cellular processes in pathogens.
Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
相似化合物的比较
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds:
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Similarity: Both compounds have similar structures with variations in the position of the methyl group on the tolyl ring.
Uniqueness: The position of the methyl group can significantly affect the compound’s biological activity and chemical reactivity.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness: The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with biological targets.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)propionamide
Similarity: Both compounds have similar structures with variations in the acyl group.
Uniqueness: The propionamide derivative may have different pharmacokinetic properties compared to the acetamide derivative.
属性
分子式 |
C26H27N5OS |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChI 键 |
YISCDDQWXBAQQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


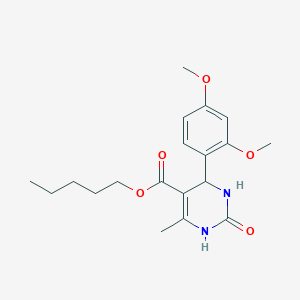
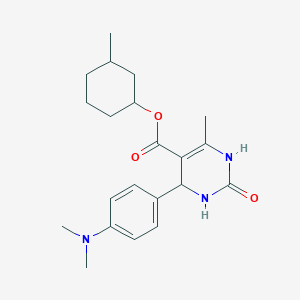
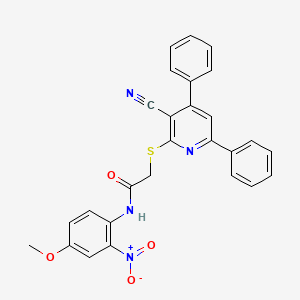
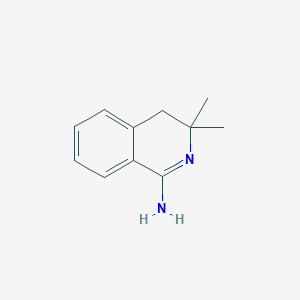
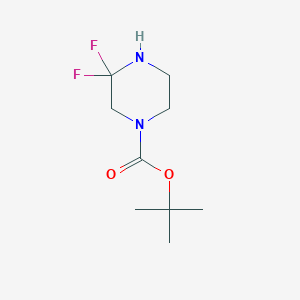
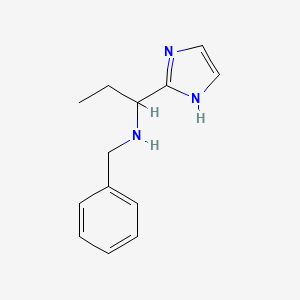

![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
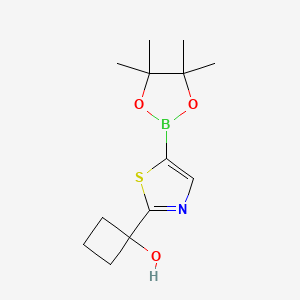
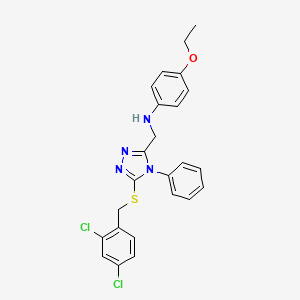
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
